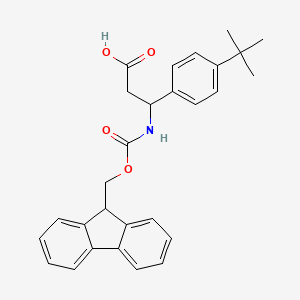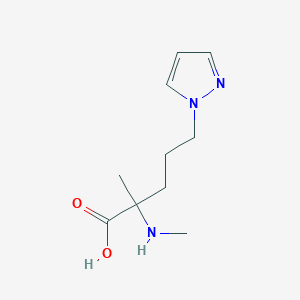
4-(Hexyloxy)butane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hexyloxy)butane-1-sulfonyl chloride is an organic compound with the molecular formula C10H21ClO3S and a molecular weight of 256.79 g/mol . This compound is characterized by the presence of a sulfonyl chloride group attached to a butane chain, which is further substituted with a hexyloxy group. It is commonly used in organic synthesis and various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexyloxy)butane-1-sulfonyl chloride typically involves the reaction of 4-(hexyloxy)butanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
4-(Hexyloxy)butanol+Chlorosulfonic acid→4-(Hexyloxy)butane-1-sulfonyl chloride+Hydrochloric acid
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions
4-(Hexyloxy)butane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonate esters or amides.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 4-(hexyloxy)butane-1-sulfonic acid and hydrochloric acid.
Reduction: The sulfonyl chloride group can be reduced to the corresponding sulfinyl or sulfhydryl compounds under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Hydrolysis: The reaction is usually performed in aqueous or alcoholic solutions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonamides: Formed by the reaction with amines.
Sulfinyl and Sulfhydryl Compounds: Formed by reduction reactions.
Aplicaciones Científicas De Investigación
4-(Hexyloxy)butane-1-sulfonyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Used in the preparation of sulfonamide-based drugs.
Material Science: Employed in the modification of polymers and other materials to introduce sulfonate groups.
Biochemistry: Utilized in the study of enzyme mechanisms and protein modifications.
Mecanismo De Acción
The mechanism of action of 4-(Hexyloxy)butane-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a source of the sulfonyl group. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Hexyloxy)butane-1-sulfonic acid
- 4-(Hexyloxy)butane-1-sulfonamide
- 4-(Hexyloxy)butane-1-sulfinyl chloride
Uniqueness
4-(Hexyloxy)butane-1-sulfonyl chloride is unique due to its specific combination of a sulfonyl chloride group with a hexyloxy-substituted butane chain. This structure imparts distinct reactivity and properties, making it valuable in specialized synthetic applications. Compared to similar compounds, it offers a balance of reactivity and stability, which is advantageous in various chemical processes.
Propiedades
Fórmula molecular |
C10H21ClO3S |
|---|---|
Peso molecular |
256.79 g/mol |
Nombre IUPAC |
4-hexoxybutane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H21ClO3S/c1-2-3-4-5-8-14-9-6-7-10-15(11,12)13/h2-10H2,1H3 |
Clave InChI |
QCJNMKSYMVALCW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOCCCCS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-ethylpiperazine](/img/structure/B15325532.png)





![2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}aceticacid](/img/structure/B15325557.png)


